molecular formula C11H14N2OS B15210398 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone CAS No. 89991-27-5

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone

Cat. No.: B15210398
CAS No.: 89991-27-5
M. Wt: 222.31 g/mol
InChI Key: JOFUSALSRZHGDE-UHFFFAOYSA-N
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Description

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is a heterocyclic compound that features a cyclohexanone ring substituted with a 6-methylpyrimidin-4-ylthio group. This compound is of interest due to its potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone typically involves the reaction of 6-methylpyrimidine-4-thiol with cyclohexanone under specific conditions. One common method includes:

    Starting Materials: 6-methylpyrimidine-4-thiol and cyclohexanone.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the carbonyl carbon of cyclohexanone.

    Solvent: The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran.

    Temperature: The reaction mixture is typically heated to reflux to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the cyclohexanone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methyl group on the pyrimidine ring can be substituted with other functional groups through electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nitro groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexanol derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone involves its interaction with specific molecular targets. The thioether group can interact with various enzymes and proteins, potentially inhibiting their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, affecting biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-((6-Methylpyrimidin-4-yl)thio)cyclopentanone: Similar structure but with a cyclopentanone ring.

    2-((6-Methylpyrimidin-4-yl)thio)cycloheptanone: Similar structure but with a cycloheptanone ring.

    2-((6-Methylpyrimidin-4-yl)thio)acetophenone: Similar structure but with an acetophenone moiety.

Uniqueness

2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is unique due to its specific combination of a cyclohexanone ring and a 6-methylpyrimidin-4-ylthio group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

The compound 2-((6-Methylpyrimidin-4-yl)thio)cyclohexanone is a novel chemical entity that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action based on diverse research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of cyclohexanone with 6-methylpyrimidine-4-thiol under specific conditions to facilitate the formation of the thioether linkage. The reaction can be optimized using various solvents and catalysts to enhance yield and purity.

Antimicrobial Properties

Research has indicated that compounds containing pyrimidine derivatives exhibit significant antimicrobial activity . For instance, studies have shown that derivatives of pyrimidine, including those with thio groups, possess notable antibacterial and antifungal properties. The antimicrobial evaluation often employs methods such as agar diffusion and broth dilution techniques, revealing varying degrees of microbial inhibition depending on the structural modifications of the compound .

Antioxidant Activity

In addition to antimicrobial effects, this compound has been investigated for its antioxidant properties . Compounds in this class have demonstrated the ability to scavenge free radicals and inhibit oxidative stress in cellular models. This activity is crucial for potential applications in treating oxidative stress-related diseases .

Enzyme Inhibition

Another significant aspect of the biological activity of this compound is its role as an enzyme inhibitor . Specifically, it has been studied for its inhibitory effects on tyrosinase, an enzyme involved in melanin production. Inhibition of tyrosinase can lead to applications in hyperpigmentation treatments, making it a candidate for cosmetic and therapeutic formulations .

The biological activities of this compound are largely attributed to its interaction with various molecular targets:

  • Binding Affinity : The thioether moiety enhances binding affinity to target enzymes through hydrogen bonding and hydrophobic interactions.
  • Structural Modifications : Variations in the substituents on the pyrimidine ring can significantly affect the compound's potency and selectivity against specific enzymes or microbial strains.

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing derivatives of 2-thiopyrimidine showed promising results in antimicrobial activity against both Gram-positive and Gram-negative bacteria. The most effective compounds were identified through structure-activity relationship (SAR) analysis, highlighting the importance of substituent nature on biological efficacy .

Case Study 2: Tyrosinase Inhibition

Research examining various analogs demonstrated that certain derivatives effectively inhibited tyrosinase activity in B16F10 murine melanoma cells. The most potent inhibitors were identified, providing insights into their potential use in treating skin disorders related to melanin overproduction .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
AntioxidantScavenging free radicals
Enzyme InhibitionTyrosinase inhibition

Table 2: Structure-Activity Relationship Findings

Compound StructureActivity LevelNotes
N′-[1-(4-hydroxyphenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideHighEffective against multiple strains
N′-[1-(4-amino phenyl)ethylidene]-2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazideModerateSelective against specific bacteria

Properties

CAS No.

89991-27-5

Molecular Formula

C11H14N2OS

Molecular Weight

222.31 g/mol

IUPAC Name

2-(6-methylpyrimidin-4-yl)sulfanylcyclohexan-1-one

InChI

InChI=1S/C11H14N2OS/c1-8-6-11(13-7-12-8)15-10-5-3-2-4-9(10)14/h6-7,10H,2-5H2,1H3

InChI Key

JOFUSALSRZHGDE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=N1)SC2CCCCC2=O

Origin of Product

United States

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